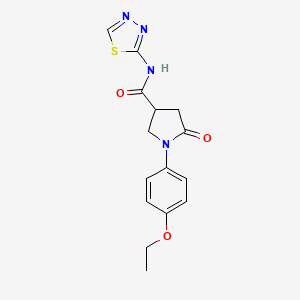![molecular formula C11H10F3N3S B5345545 4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MTT" and is a yellow-colored powder that is soluble in organic solvents. MTT has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
MTT is a redox indicator that is converted to formazan by the action of mitochondrial dehydrogenases. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are present in viable cells. The amount of formazan produced is directly proportional to the number of viable cells present. Thus, MTT can be used to determine the viability of cells by measuring the amount of formazan produced.
Biochemical and Physiological Effects:
MTT has been found to have minimal biochemical and physiological effects on cells. It does not interfere with cellular metabolism or alter cellular function. MTT is also non-toxic and does not affect cell proliferation or differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of MTT is its ease of use. MTT assays are simple, quick, and cost-effective. Additionally, MTT assays can be performed on a wide range of cell types and are compatible with a variety of experimental conditions. However, there are also some limitations to the use of MTT. MTT assays are not suitable for measuring the viability of cells that do not contain mitochondrial dehydrogenases, such as bacteria and yeast. Additionally, MTT assays are not suitable for measuring the viability of cells that have undergone apoptosis or necrosis.
Future Directions
There are several future directions for research on MTT. One area of research is the development of new MTT-based assays for measuring cell viability. Another area of research is the development of new MTT analogs with improved properties, such as increased sensitivity or specificity. Additionally, MTT has potential applications in the field of cancer research, particularly in the development of new cancer therapies. Overall, MTT is a promising compound that has a wide range of potential applications in scientific research.
Synthesis Methods
MTT can be synthesized using a number of different methods. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with potassium thioacetate to form 3-(trifluoromethyl)benzylthioacetate. This intermediate is then reacted with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent such as iron powder or zinc dust to form MTT. Another method involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent to form MTT.
Scientific Research Applications
MTT has been extensively studied for its potential applications in scientific research. One of the most common applications of MTT is in the field of cell viability assays. MTT can be used to determine the viability of cells by measuring the activity of mitochondrial dehydrogenases. MTT is also used in the field of toxicology to study the cytotoxic effects of various compounds on cells. Additionally, MTT has been found to have potential applications in the field of pharmacology, particularly in the development of new drugs.
properties
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c1-17-7-15-16-10(17)18-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZXCNOFFOIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)
![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)